molecular formula C22H29N3O4S B2817862 N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 1171885-06-5

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No.: B2817862
CAS No.: 1171885-06-5
M. Wt: 431.55
InChI Key: KXAUJFMYHBBQRY-UHFFFAOYSA-N
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Description

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroquinoline moiety, a sulfamoyl group, and a butyramide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Next, the sulfamoyl group is introduced through a sulfonation reaction, where the tetrahydroquinoline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the sulfamoyl-tetrahydroquinoline intermediate with a butyramide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfamoyl and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with amino acid residues in proteins, while the tetrahydroquinoline ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.

Uniqueness

N-(4-(N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds

Properties

IUPAC Name

N-[4-[[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-3-5-22(26)23-18-9-11-20(12-10-18)30(27,28)24-19-8-7-17-6-4-13-25(14-15-29-2)21(17)16-19/h7-12,16,24H,3-6,13-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAUJFMYHBBQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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